molecular formula C13H17N5O B2576975 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide CAS No. 2034337-42-1

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

Cat. No.: B2576975
CAS No.: 2034337-42-1
M. Wt: 259.313
InChI Key: GNPNXCKVQIXPGY-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is a synthetic organic compound that features a pyridine ring, a triazole ring, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Introduction of the Pivalamide Group: The pivalamide group can be attached through an amide bond formation reaction, typically using pivaloyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or triazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups attached to the rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pivalamide: A similar compound with a pyridine ring and pivalamide group but lacking the triazole ring.

    N-(pyridin-2-yl)pivalamide: Another similar compound with the pyridine ring positioned differently.

    N-(pyridin-4-yl)pivalamide: Similar to the above compounds but with the pyridine ring in a different position.

Uniqueness

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. This combination of rings can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h4-6,8-9H,7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPNXCKVQIXPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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